molecular formula C16H9F3INO2 B4846006 N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B4846006
M. Wt: 431.15 g/mol
InChI Key: OATOBFAJZXKRDD-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to be effective in treating various types of cancers, such as lymphoma and leukemia. The purpose of

Mechanism of Action

N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, which are essential for the growth and survival of cancer cells. By inhibiting the activity of protein kinases, N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. It inhibits the activity of various protein kinases, including BTK, ITK, and TEC, which are important for the growth and survival of cancer cells. N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is its specificity for protein kinases. It targets specific kinases that are important for the growth and survival of cancer cells, which minimizes off-target effects. However, one of the limitations of N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is its potency. It has been found to be less potent than other kinase inhibitors, which may limit its effectiveness in treating certain types of cancer.

Future Directions

There are several future directions for the research and development of N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One direction is to improve its potency by modifying its chemical structure. Another direction is to investigate its effectiveness in combination with other anti-cancer agents. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a promising anti-cancer agent that targets protein kinases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a cancer treatment.

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been found to be effective in inhibiting the growth of various types of cancer cells, including lymphoma and leukemia. N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide works by targeting and inhibiting the activity of protein kinases, which play a crucial role in the growth and survival of cancer cells.

properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3INO2/c17-16(18,19)11-8-10(20)5-6-12(11)21-15(22)14-7-9-3-1-2-4-13(9)23-14/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATOBFAJZXKRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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